Cas no 174603-62-4 (4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one)

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is a chlorinated indanone derivative with a methyl substituent at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its rigid indanone scaffold and reactive carbonyl group make it suitable for further functionalization, enabling the construction of complex molecular frameworks. The chloro and methyl groups enhance its reactivity in substitution and coupling reactions, offering selectivity in synthetic pathways. With high purity and stability under standard conditions, it is a reliable building block for research and industrial applications. Its structural features contribute to its utility in medicinal chemistry and material science.
4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one structure
174603-62-4 structure
Product Name:4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
CAS No:174603-62-4
MF:C10H9ClO
MW:180.630861997604
MDL:MFCD09908154
CID:1093795
PubChem ID:11019473
Update Time:2025-10-29

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
    • 4-chloro-6-methyl-2,3-dihydroinden-1-one
    • 4-CHLORO-6-METHYL-1-INDANONE
    • 4-Chloro-6-methyl-indan-1-one
    • AKOS006312427
    • SCHEMBL8361271
    • AMY27963
    • MFCD09908154
    • 174603-62-4
    • N11141
    • WLZ3239
    • DB-305805
    • MDL: MFCD09908154
    • Inchi: 1S/C10H9ClO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3
    • InChI Key: RFSLFDJIWTWXAS-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=CC2C(CCC=21)=O

Computed Properties

  • Exact Mass: 180.0341926g/mol
  • Monoisotopic Mass: 180.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

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4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  30 - 60 min, reflux
1.2 Reagents: Aluminum chloride ,  Sodium chloride Solvents: Dichloromethane ;  0 °C
1.3 Solvents: Diethyl ether ;  1 h, 140 - 160 °C
Reference
Synthesis of 1-Indanones from Benzoic Acids
Huang, Yun-Sheng; Liu, Jian-Qiang; Zhang, Lang-Jun; Lu, He-Lin, Industrial & Engineering Chemistry Research, 2012, 51(3), 1105-1109

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Raw materials

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Preparation Products

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:174603-62-4)4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
Order Number:A942796
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:44
Price ($):248.0
Email:sales@amadischem.com

Additional information on 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174603-62-4): An Overview of Its Structure, Properties, and Applications

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174603-62-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, exhibits a wide range of biological activities and potential applications. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent research findings related to 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one.

The molecular formula of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is C10H9OCl. The compound consists of a 2,3-dihydroindenone core with a chlorine atom at the 4-position and a methyl group at the 6-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule. The presence of the chlorine atom introduces polarity and enhances the compound's reactivity, while the methyl group provides steric hindrance and influences the molecule's conformational flexibility.

In terms of physical properties, 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one is typically a solid at room temperature with a melting point ranging from 75 to 80°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethanol, and acetone. These solubility characteristics make it suitable for various synthetic transformations and analytical techniques.

The synthesis of 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several routes. One common method involves the cyclization of an appropriate precursor followed by functional group modifications. For instance, starting from a substituted acetylene or alkyne, a cyclization reaction can form the indanone core. Subsequent chlorination and methylation steps can then introduce the desired functional groups at the 4 and 6 positions, respectively. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly synthetic pathways for this compound.

4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one has been extensively studied for its biological activities. Research has shown that this compound exhibits significant anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, it has demonstrated potential as an anticancer agent by inducing apoptosis in various cancer cell lines. These findings have sparked interest in exploring its therapeutic applications in the treatment of inflammatory diseases and cancer.

Beyond its biological activities, 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one has found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and photovoltaic devices. Recent studies have explored its use as a building block for designing novel materials with enhanced optoelectronic properties. The ability to fine-tune its electronic structure through chemical modifications further expands its potential applications in this field.

In conclusion, 4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 174603-62-4) is a multifaceted compound with a rich array of structural features and potential applications. Its unique chemical structure confers valuable physical properties and biological activities, making it an attractive target for both medicinal chemistry and materials science research. Ongoing studies continue to uncover new insights into its behavior and potential uses, highlighting its significance in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:174603-62-4)4-Chloro-6-methyl-2,3-dihydro-1H-inden-1-one
A942796
Purity:99%
Quantity:1g
Price ($):248.0
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